molecular formula C13H18N2O B5220556 N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide

N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide

Cat. No.: B5220556
M. Wt: 218.29 g/mol
InChI Key: DSGONMOSNOVIRK-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetic acid, while reduction could produce N-[4-(pyrrolidin-1-ylmethyl)phenyl]ethylamine .

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • N-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine
  • N-[4-(pyrrolidin-1-ylmethyl)phenyl]propionamide
  • N-[4-(pyrrolidin-1-ylmethyl)phenyl]butyramide

Comparison: N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide is unique due to its specific acetamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-13-6-4-12(5-7-13)10-15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGONMOSNOVIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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